This compound belongs to the class of benzoxazepines, which are seven-membered heterocycles containing both nitrogen and oxygen atoms. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one typically involves cyclization reactions between suitable precursors. One common method includes:
In industrial settings, continuous flow reactors may be utilized to improve yield and efficiency, adjusting parameters like temperature and pressure to optimize production.
The molecular structure of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one features:
The spatial arrangement of atoms within this compound allows for specific interactions with biological targets, influencing its pharmacological properties.
3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one can participate in various chemical reactions:
The mechanism of action for 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one involves its interaction with specific biological targets:
The physical and chemical properties of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one include:
These properties influence how the compound behaves in different environments and its suitability for various applications.
3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one has several scientific applications:
The 1,4-benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring featuring oxygen and nitrogen atoms at the 1- and 4-positions, respectively. Derivatives are classified by saturation level (dihydro vs. tetrahydro) and the position/type of substituents. 3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one belongs to the 4,5-dihydro subclass, where the C4-C5 bond is saturated, enhancing conformational stability compared to fully unsaturated analogs. This saturation influences ring puckering and molecular rigidity, potentially optimizing target binding [7].
The 3-position substitution with an aryl group is a key structural determinant. In this compound, the 4-methoxyphenyl moiety introduces planar aromaticity and an electron-donating methoxy group, extending π-conjugation. This contrasts with aliphatic substituents (e.g., alkyl groups), which confer greater flexibility but reduced π-π stacking capability. Additionally, the ketone at C5 creates a hydrogen-bond acceptor site, crucial for interactions with biological targets like kinases or neurotransmitter receptors [4] [8].
Table 1: Structural Features of Key 1,4-Benzoxazepinone Derivatives
| Compound Name | Core Structure | Substituent at C3 | Saturation | Molecular Formula |
|---|---|---|---|---|
| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | 1,4-Benzoxazepin-5-one | H | 4,5-Dihydro | C₉H₉NO₂ |
| 3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one | 1,4-Benzoxazepin-5-one | 4-Methoxyphenyl | 4,5-Dihydro | C₁₇H₁₅NO₃ |
| 2-(3-Chloro-4-methoxyphenyl)-4H-3,1-benzoxazin-4-one | 1,3-Benzoxazin-4-one | 3-Chloro-4-methoxyphenyl | Fully unsaturated | C₁₅H₁₀ClNO₃ |
The 4-methoxyphenyl group is a strategic substituent that enhances bioactivity through electronic modulation and optimized binding interactions. The methoxy (-OCH₃) group acts as a strong electron-donating moiety, increasing electron density on the phenyl ring. This facilitates π-stacking with aromatic residues in enzyme binding pockets (e.g., tyrosine kinases) or receptor sites (e.g., GABAₐ), as observed in benzoxazepine-based kinase inhibitors and anxiolytics [5] [8]. Computational studies confirm that this substitution lowers the compound’s LUMO energy, enhancing electrophilicity and reactivity toward nucleophilic residues in biological targets [8].
Biologically, the 4-methoxyphenyl substitution correlates with improved target affinity and cellular penetration. For example, benzoxazepinones bearing this group demonstrate enhanced anticancer activity against Hep-G2 and MCF-7 cell lines, attributed to interactions with apoptotic pathway proteins like Bcl-2 and caspases. Similarly, derivatives like Piclozotan leverage similar aryl substitutions for potent 5-HT₁ₐ receptor agonism, underscoring the moiety’s versatility in neurological applications [8].
Table 2: Biological Activities of 4-Methoxyphenyl-Substituted Heterocycles
| Compound Class | Biological Activity | Proposed Mechanism | Experimental Evidence |
|---|---|---|---|
| Benzoxazepinones | Anticancer (Hep-G2, MCF-7) | RIP1 kinase inhibition; Apoptosis induction | IC₅₀ values 5–20 μM; Caspase-3/7 activation assays |
| Benzoxazepinones | Anxiolytic | GABA modulation / 5-HT₁ₐ agonism | Receptor binding assays (Kᵢ < 100 nM) |
| 1,3-Benzoxazin-4-ones | Anticonvulsant | Sodium channel modulation | Seizure suppression in murine models |
Despite promising advancements, critical knowledge gaps hinder the development of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one and analogs:
Table 3: Key Research Priorities for 3-(4-Methoxyphenyl)-1,4-Benzoxazepin-5(4H)-one
| Research Gap | Current Challenge | Opportunity for Advancement |
|---|---|---|
| Target Validation | Reliance on computational predictions | In vitro target engagement assays (SPR, CETSA) |
| Synthetic Efficiency | Low-yielding linear syntheses (3–5 steps) | Catalytic annulation or C–H functionalization strategies |
| ADMET Profile | Predicted CYP450 inhibition; Moderate solubility | Prodrug design or hydrophilic auxiliaries (e.g., morpholine) |
| Translational Data | Absence of in vivo models | Xenograft efficacy studies; Rodent neurobehavioral assays |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1